Product packaging for cis-1-Chloro-pent-2-ene(Cat. No.:)

cis-1-Chloro-pent-2-ene

Cat. No.: B13757833
M. Wt: 104.58 g/mol
InChI Key: UPJCRKZUCADENN-ARJAWSKDSA-N
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Description

cis-1-Chloro-pent-2-ene is a valuable intermediate in scientific research and industrial applications . This compound features a reactive chloroalkene structure, making it a versatile synthon in organic synthesis . Its primary applications include serving as a key building block in the preparation of pharmaceuticals and agrochemicals, and its use in material science for the development of polymers with specific properties . In biological studies, it can be utilized to investigate the effects of halogenated alkenes on biological systems . The compound's mechanism of action in reactions involves its double bond participating in electrophilic additions, while the chlorine atom can undergo nucleophilic substitution or act as a leaving group in elimination reactions, such as dehydrohalogenation to form dienes . It can be synthesized via several methods, including the E2 elimination of 1,5-dichloropentane or through radical-mediated allylic chlorination of 2-pentene . Researchers can leverage its reactivity for diverse transformations, including hydrolysis to pentenol derivatives and halogen exchange reactions . This product is strictly for research purposes and is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9Cl B13757833 cis-1-Chloro-pent-2-ene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9Cl

Molecular Weight

104.58 g/mol

IUPAC Name

(Z)-1-chloropent-2-ene

InChI

InChI=1S/C5H9Cl/c1-2-3-4-5-6/h3-4H,2,5H2,1H3/b4-3-

InChI Key

UPJCRKZUCADENN-ARJAWSKDSA-N

Isomeric SMILES

CC/C=C\CCl

Canonical SMILES

CCC=CCCl

Origin of Product

United States

Advanced Synthetic Methodologies for Cis 1 Chloro Pent 2 Ene

Stereoselective Synthesis Routes to cis-1-Chloro-pent-2-ene

The creation of the cis-alkene geometry in halogenated hydrocarbons like this compound requires sophisticated synthetic approaches that can overcome the thermodynamic preference for the trans-isomer.

Catalytic hydrogenation of alkynes is a primary method for forming cis-alkenes. lumenlearning.comjove.com To prevent over-reduction to an alkane, "poisoned" or modified catalysts are employed. jove.com

Lindlar's Catalyst : This heterogeneous catalyst consists of palladium deposited on calcium carbonate and treated with lead acetate (B1210297) and quinoline. jove.com The modifiers deactivate the catalyst just enough to allow for the reduction of an alkyne to a cis-alkene without further reduction. jove.com The reaction involves the syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface, resulting in the cis configuration. lumenlearning.comorganic-chemistry.org

P-2 Catalyst : A nickel-boron complex, the P-2 catalyst, offers an alternative to Lindlar's catalyst for the partial hydrogenation of alkynes to cis-alkenes. jove.com

Transition Metal Complexes : Homogeneous catalysts, such as (Tetraphenylporphyrin)palladium and certain iridium complexes, have also been developed for the chemoselective and stereoselective hydrogenation of alkynes to cis-alkenes. organic-chemistry.org These catalysts can offer high yields and tolerate a variety of functional groups. organic-chemistry.org

CatalystDescriptionKey Features
Lindlar's Catalyst Palladium on calcium carbonate, poisoned with lead acetate and quinoline. jove.comPrevents over-reduction to alkane, facilitates syn-addition of hydrogen. lumenlearning.comjove.com
P-2 Catalyst A nickel-boride complex. jove.comAlternative to palladium-based catalysts for cis-alkene synthesis. jove.com
(Tetraphenylporphyrin)palladium A homogeneous palladium complex. organic-chemistry.orgGood to excellent yields, tolerates various functional groups. organic-chemistry.org
Cationic bis(σ-B-H) aminoborane (B14716983) iron complex A bench-stable iron complex.Efficiently catalyzes semihydrogenation of internal alkynes with high Z-selectivity. organic-chemistry.org

While catalytic methods are prevalent, non-catalytic approaches also provide viable routes to cis-alkenes.

Hydroboration-Protonolysis : This two-step method involves the syn-addition of a borane (B79455) reagent to an alkyne, forming a trialkenylborane intermediate. Subsequent treatment with a proton source, such as acetic acid, results in the formation of the cis-alkene. jove.com This method avoids the use of heavy metal catalysts. jove.com

Radical Reactions : Certain radical-based reactions can be controlled to produce cis-alkenes. However, controlling the stereoselectivity in radical additions can be challenging.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org While more commonly employed for creating chiral centers, the principles can be adapted to influence the geometry of a double bond. By attaching a chiral auxiliary to the precursor molecule, the steric environment around the reacting center is altered, favoring the formation of one stereoisomer over the other. wikipedia.orgsigmaaldrich.com For the synthesis of this compound, a chiral auxiliary could be used to direct the approach of reagents in a halogenation or elimination step, thereby influencing the final alkene geometry. After the desired stereochemistry is set, the auxiliary is removed. wikipedia.org

Examples of chiral auxiliaries that have been influential in asymmetric synthesis include oxazolidinones and camphor-based derivatives. sigmaaldrich.comscielo.org.mx The choice of auxiliary and the reaction conditions are critical for achieving high diastereoselectivity. nih.gov

Precursor Design and Strategic Considerations in this compound Synthesis

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes like those developed by Grubbs and Schrock. wikipedia.org While often resulting in a mixture of E and Z isomers, recent advancements have led to catalysts that can favor the formation of cis-alkenes. masterorganicchemistry.com

For the synthesis of a pentene backbone, cross-metathesis between two simpler alkenes could be employed. masterorganicchemistry.comsigmaaldrich.com For instance, the reaction of 1-butene (B85601) with a suitable chloro-substituted alkene in the presence of a Z-selective metathesis catalyst could potentially yield this compound.

A significant breakthrough in this area is the direct synthesis of Z-alkenyl halides through catalytic cross-metathesis. core.ac.uknih.gov Research has shown that halo-substituted molybdenum alkylidene species are highly reactive and can participate in high-yielding olefin metathesis reactions to produce acyclic 1,2-disubstituted Z-alkenyl halides with high stereoselectivity. core.ac.uknih.gov

Metathesis Catalyst TypeDescriptionApplication in cis-Alkene Synthesis
Grubbs Catalysts Ruthenium-based carbene complexes. wikipedia.orgmasterorganicchemistry.comWidely used for various metathesis reactions, including ring-closing and cross-metathesis. masterorganicchemistry.comsigmaaldrich.com
Schrock Catalysts Molybdenum- or tungsten-based alkylidene complexes. wikipedia.orgHighly active catalysts, sometimes required for challenging substrates. wikipedia.org
Z-Selective Catalysts Modified Grubbs or Schrock catalysts designed to favor the formation of cis-(Z)-alkenes.Crucial for the stereoselective synthesis of cis-alkenes via metathesis.

The introduction of the chlorine atom at the allylic position and the subsequent formation of the double bond must be carefully controlled to ensure cis-stereochemistry.

Allylic Halogenation : The direct halogenation of a pre-formed cis-pent-2-ene can be problematic as it often proceeds via radical mechanisms which can lead to a mixture of products and loss of stereochemistry. youtube.comyoutube.com Reagents like N-bromosuccinimide (NBS) are commonly used for allylic bromination, which proceeds via a radical chain mechanism. slideshare.net Similar principles can be applied for chlorination using N-chlorosuccinimide (NCS).

Dehydrohalogenation : A common method for creating double bonds is the elimination of a hydrogen halide from a di-halogenated or halo-alcohol precursor. The stereochemical outcome of the elimination reaction (E2 mechanism) is dictated by the anti-periplanar arrangement of the leaving groups. To obtain the cis-alkene, the precursor must have the appropriate stereochemistry.

Stereospecific Halogenation : While anti-addition is typical for alkene halogenation, methods for syn-dihalogenation have been developed. nih.gov These can involve the use of directing groups that deliver both halogen atoms to the same face of the double bond. nih.gov Subsequent selective elimination could then potentially lead to a cis-alkenyl halide.

The stereoselective synthesis of allylic chlorides can also be influenced by the substrate. For instance, the dichlorination of E- and Z-alkene substrates can lead to different diastereomers. nih.gov

Green Chemistry Principles in the Synthesis of Chlorinated Alkenes

The synthesis of chlorinated alkenes, including this compound, is increasingly guided by the twelve principles of green chemistry, which promote the reduction or elimination of hazardous substances. opcw.orgnih.gov These principles address challenges such as waste prevention, atom economy, and the use of safer solvents and reaction conditions. opcw.org

Solvent-Free and Aqueous Medium Syntheses

A primary goal in green chemistry is to minimize or eliminate the use of volatile organic solvents, which can pose environmental and health risks. dokumen.pub Research into the synthesis of halogenated organic compounds is exploring solvent-free and aqueous-based methodologies.

Solvent-Free Reactions: Mechanochemistry, which uses mechanical energy from methods like ball milling to drive reactions, offers a promising solvent-free alternative. rjpn.org This technique can facilitate reactions between solid-state reagents, reducing the need for solvents and sometimes leading to higher yields and shorter reaction times. chemrxiv.orgsynthical.comsynthical.com While specific application to this compound is not widely documented, the principles are applicable. For instance, a solid-state reaction could potentially be designed starting from a suitable pentenol derivative and a chlorinating agent.

Aqueous Medium Syntheses: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. However, the low solubility of many organic substrates, such as the precursors to this compound, presents a significant challenge. Strategies to overcome this include the use of phase-transfer catalysts or surfactants to facilitate reactions between the aqueous and organic phases. For the synthesis of allylic chlorides, reactions in aqueous media often involve the substitution of an allylic alcohol, though controlling stereoselectivity to favor the cis isomer remains a complex task.

Atom Economy and E-Factor Analysis in this compound* Production

Green chemistry metrics like atom economy and the Environmental Factor (E-Factor) are crucial for evaluating the sustainability of a synthetic route. chembam.comjocpr.com

Atom Economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.org A higher atom economy signifies a more efficient process with less waste. jocpr.com Addition reactions typically have 100% atom economy, while substitution and elimination reactions generate byproducts, lowering their efficiency.

A known synthesis of this compound involves the reaction of methyl magnesium chloride with cis-1,4-dichloro-butene-2. google.com An atom economy analysis for this reaction highlights the generation of inorganic salts as byproducts.

Reaction: CH₃MgCl + ClCH₂CH=CHCH₂Cl → CH₃CH₂CH=CHCH₂Cl + MgCl₂ (cis-1,4-dichloro-butene-2) (this compound)

Interactive Data Table: Atom Economy Calculation

Reactant/Product Formula Molecular Weight ( g/mol ) Role
cis-1,4-dichloro-butene-2 C₄H₆Cl₂ 125.00 Reactant
Methyl magnesium chloride CH₃MgCl 74.79 Reactant
This compound C₅H₉Cl 104.58 Desired Product

Calculation:

Total Mass of Reactants: 125.00 + 74.79 = 199.79 g/mol

Mass of Desired Product: 104.58 g/mol

Atom Economy: (104.58 / 199.79) * 100% = 52.3%

E-Factor (Environmental Factor) provides a broader measure of waste by calculating the ratio of the mass of waste produced to the mass of the desired product. chembam.comlibretexts.org An ideal E-Factor is 0. libretexts.org This metric includes not only byproducts but also solvent losses, unreacted starting materials, and waste from workup procedures. For the synthesis described, the primary waste is magnesium chloride. Assuming a 100% yield, the E-Factor would be:

E-Factor: (Mass of MgCl₂) / (Mass of C₅H₉Cl) = 95.21 / 104.58 = 0.91

This calculation does not include solvent waste, which in practice significantly increases the E-Factor, particularly in pharmaceutical and fine chemical production. libretexts.org

Flow Chemistry and Continuous Processing for this compound* Manufacturing Research

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is a powerful alternative to traditional batch processing. pharmasalmanac.com This technology offers significant advantages in safety, efficiency, and scalability, particularly for reactions that are highly exothermic or involve hazardous reagents. seqens.comnih.gov

The synthesis of chlorinated alkenes can benefit from flow chemistry. For example, photo-chlorination reactions can be conducted in microreactors with precise control over irradiation time and temperature, leading to improved yields and selectivity. rsc.org The use of microreactors provides a high surface-area-to-volume ratio, enabling superior heat and mass transfer compared to batch reactors. pharmasalmanac.com

For the production of this compound, a continuous flow process could be designed for the Grignard reaction mentioned previously. Pumping streams of methyl magnesium chloride and cis-1,4-dichloro-butene-2 through a microreactor would allow for precise temperature control, minimizing side reactions and improving safety. nih.gov Subsequent in-line quenching and separation modules could create a fully continuous manufacturing process. researchgate.net

Interactive Data Table: Comparison of Batch vs. Flow Processing

Parameter Batch Processing Flow Chemistry Advantage of Flow
Reaction Scale Limited by vessel size Scalable by time ('scaling out') Flexible production volumes
Heat Transfer Limited, potential for hot spots Excellent, high surface-to-volume ratio Enhanced safety and selectivity
Mass Transfer Often diffusion-limited Efficient and rapid mixing Higher reaction rates and yields
Safety Large quantities of reagents Small reaction volume at any time Reduced risk with hazardous materials seqens.com
Process Control Difficult to control precisely Precise control of parameters High reproducibility and optimization

| Integration | Multi-step requires isolation | Can be "telescoped" into one process nih.gov | Reduced manual handling and waste |

Cascade and Tandem Reactions in the Formation of this compound* Frameworks

Designing a cascade reaction for the synthesis of this compound presents a significant synthetic challenge. A hypothetical approach could involve a radical-based cascade. For instance, a precursor could be designed to undergo a radical cyclization that, upon fragmentation, generates the desired five-carbon backbone with the cis-alkene geometry and a handle for introducing the chlorine atom. researchgate.net

Another conceptual strategy could involve a metal-catalyzed cascade. A palladium-catalyzed process, for example, could start with a simpler precursor and orchestrate a series of intramolecular transformations, such as additions and rearrangements, to build the target molecule's framework. researchgate.net While specific examples for this compound are not prominent in the literature, the development of one-pot functionalizations of alkenes demonstrates the potential of these advanced methods to streamline complex syntheses. nih.govresearchgate.net The elegance of such reactions lies in their ability to rapidly build molecular complexity from simple starting materials in a highly controlled manner. baranlab.org

Reaction Chemistry and Mechanistic Studies of Cis 1 Chloro Pent 2 Ene

Electrophilic Additions to the Alkene Moiety of cis-1-Chloro-pent-2-ene

The double bond in this compound is susceptible to attack by electrophiles, leading to addition reactions that are characteristic of alkenes. vulcanchem.com These reactions involve the breaking of the pi (π) bond and the formation of new sigma (σ) bonds.

Regioselectivity and Stereochemical Outcomes of Electrophilic Reactions

Electrophilic addition reactions to unsymmetrical alkenes are often governed by Markovnikov's rule, which states that the electrophile (typically a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. vaia.comquora.com In the case of this compound, the two carbons of the double bond (C2 and C3) are both secondary, meaning they are each bonded to one other carbon atom besides being part of the double bond. However, the presence of the electron-withdrawing chloro-methyl group at C2 influences the stability of the potential carbocation intermediates.

Addition of an electrophile (E⁺) to C3 would lead to a secondary carbocation at C2, which is adjacent to the electron-withdrawing chlorine atom. This would be a destabilizing inductive effect. Conversely, addition of the electrophile to C2 would generate a secondary carbocation at C3. This carbocation at C3 is further from the chlorine atom, and thus less destabilized. Consequently, the reaction pathway proceeding through the C3 carbocation is generally favored.

The stereochemistry of electrophilic additions can be influenced by the nature of the electrophile and the reaction mechanism. For instance, reactions that proceed through a cyclic intermediate, such as a halonium ion, typically result in anti-addition, where the two new substituents add to opposite faces of the original double bond. masterorganicchemistry.com

Halogenation and Hydrohalogenation Mechanisms

Halogenation: The addition of halogens like chlorine (Cl₂) or bromine (Br₂) to an alkene proceeds through a multi-step mechanism. masterorganicchemistry.com

Formation of a Halonium Ion: The approaching halogen molecule becomes polarized by the electron-rich π bond of the alkene. This leads to the formation of a cyclic halonium ion intermediate, where the halogen atom is bonded to both carbons of the original double bond. masterorganicchemistry.comreb.rw

Nucleophilic Attack: A halide ion (formed in the initial step or present in the reaction mixture) then attacks one of the carbons of the halonium ion from the side opposite to the halogen bridge (backside attack). masterorganicchemistry.com This ring-opening step is an Sₙ2-like process and results in the observed anti-stereochemistry of the final dihalide product.

Hydrohalogenation: The addition of hydrogen halides (HX, such as HCl or HBr) to alkenes is a classic example of an electrophilic addition. pressbooks.pub The mechanism typically involves two steps:

Protonation of the Alkene: The π bond of the alkene acts as a nucleophile and attacks the electrophilic proton of the hydrogen halide. This breaks the H-X bond and the C=C π bond, forming a new C-H σ bond and a carbocation intermediate. pressbooks.pub

Nucleophilic Attack by Halide: The resulting halide ion (X⁻) then acts as a nucleophile and attacks the electrophilic carbocation, forming the final alkyl halide product. pressbooks.pub

For this compound, protonation at C3 is favored, leading to a secondary carbocation at C2. However, the proximity of the electron-withdrawing chlorine atom can destabilize this carbocation. This can sometimes lead to rearrangements or a mixture of products. The stability of carbocations follows the order: tertiary > secondary > primary. youtube.com

Nucleophilic Substitution Reactions at the Allylic Chlorinated Carbon Center

The carbon atom bonded to the chlorine in this compound is an allylic carbon. Allylic halides are particularly reactive towards nucleophilic substitution reactions due to the ability of the adjacent double bond to stabilize the transition states and intermediates involved.

Sₙ1, Sₙ2, and Sₙ2' Pathways in this compound Systems

This compound can undergo nucleophilic substitution through several competing pathways: Sₙ1, Sₙ2, and Sₙ2'.

Sₙ1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate. youtube.com The rate-determining first step is the spontaneous dissociation of the leaving group (chloride ion) to form an allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized between C1 and C3. The nucleophile then attacks the carbocation in the second, faster step. Because the nucleophile can attack either of the carbons sharing the positive charge, a mixture of products can be formed. youtube.com

Sₙ2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com The reaction proceeds with an inversion of stereochemistry at the reaction center. For this compound, direct Sₙ2 attack would occur at C1.

Sₙ2' (Substitution Nucleophilic Bimolecular with Allylic Rearrangement): This is also a concerted, one-step mechanism. However, in the Sₙ2' pathway, the nucleophile attacks the carbon at the opposite end of the double bond (C3) in a process that pushes the π electrons to displace the leaving group from C1. This results in a product with the nucleophile at C3 and the double bond shifted between C1 and C2.

The preferred pathway depends on factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. youtube.com Strong nucleophiles and polar aprotic solvents tend to favor Sₙ2 and Sₙ2' mechanisms, while weak nucleophiles and polar protic solvents favor the Sₙ1 mechanism.

Influence of Stereochemistry on Nucleophilic Substitution Rates

The cis stereochemistry of the double bond in this compound can influence the rates of nucleophilic substitution reactions. Steric hindrance can play a significant role. For the Sₙ2 reaction, the nucleophile must approach the C1 carbon from the backside. The cis configuration places the ethyl group on the same side of the double bond as the chloromethyl group, which could potentially hinder the approach of the nucleophile compared to the trans isomer.

In the Sₙ2' reaction, the nucleophile attacks the C3 carbon. The stereochemistry of the starting material will influence the stereochemistry of the product. The attack of the nucleophile and the departure of the leaving group generally occur in an anti-periplanar fashion.

Pericyclic Reactions Involving this compound as a Dienophile or Diene

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu They are characterized by a simultaneous reorganization of bonding electrons and are often highly stereospecific. scribd.com

This compound contains a double bond and can therefore potentially act as a dienophile in a [4+2] cycloaddition reaction, also known as the Diels-Alder reaction. In this role, it would react with a conjugated diene. The electron-withdrawing nature of the adjacent chloromethyl group can make the alkene more electron-deficient and thus a better dienophile. The stereochemistry of the dienophile is retained in the product of a Diels-Alder reaction.

However, this compound is not a diene itself as it does not possess two conjugated double bonds. Therefore, it would not typically participate as the diene component in a standard Diels-Alder reaction. Other types of pericyclic reactions, such as ene reactions or sigmatropic rearrangements, could be envisioned under specific conditions, but the Diels-Alder reaction as a dienophile is the most probable pericyclic pathway. msu.eduurbanpro.com

Diels-Alder and Related Cycloaddition Reactions

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a dienophile (an alkene or alkyne). As an alkene, this compound possesses the fundamental structure required to act as a dienophile. The reaction is concerted, meaning three pi bonds are broken while two new sigma bonds and one new pi bond are formed simultaneously in a single step. masterorganicchemistry.com

The stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com Therefore, if this compound were to react with a diene like cyclopentadiene, the cis relationship between the chloromethyl group and the ethyl group would be transferred to the resulting bicyclic adduct, leading to a specific stereoisomer. The rate of Diels-Alder reactions is often enhanced by the presence of electron-withdrawing groups on the dienophile. masterorganicchemistry.com The electronegative chlorine atom in this compound could influence the electronic properties of the double bond, potentially affecting its reactivity as a dienophile.

While the theoretical potential for this compound to participate in Diels-Alder and other cycloaddition reactions is clear, specific studies detailing its use as a dienophile are not extensively documented in the literature. Further research would be required to fully characterize its reactivity and selectivity in this class of reactions.

Sigmatropic Rearrangements of Substituted this compound Systems

Sigmatropic rearrangements are a class of pericyclic reactions where one sigma bond moves across a conjugated pi-electron system, breaking and reforming in a concerted fashion. youtube.com These reactions are classified by an order, denoted as [i,j], which describes the number of atoms over which each end of the sigma bond migrates. youtube.com

Substituted derivatives of this compound are potential candidates for sigmatropic rearrangements. For instance, a derivative where the chlorine is replaced by an oxygen atom connected to a vinyl group would create an allyl vinyl ether. This structure is the classic substrate for the [3.3]-sigmatropic Claisen rearrangement, which results in a γ,δ-unsaturated carbonyl compound. thieme-connect.de The reaction is known to proceed through a chair-like transition state, allowing for predictable stereochemical outcomes. thieme-connect.de

Studies on related compounds provide insight into possible reaction pathways. The gas-phase thermal decomposition of cis-4-chloropent-2-ene, a constitutional isomer, is believed to proceed via a unimolecular six-centre elimination mechanism to yield penta-1,3-diene and HCl. rsc.org This type of concerted pericyclic reaction highlights the potential for similar pathways in structurally related chloro-alkene systems, although specific investigations into sigmatropic rearrangements of this compound itself are not prominent in published research.

Radical Reactions and Their Role in this compound Transformations

The double bond in this compound is a reactive site for radical-mediated processes. These reactions are crucial for forming new carbon-carbon or carbon-heteroatom bonds and can be initiated by radical initiators or light.

Radical Addition Mechanisms to the Alkene

Free-radical addition to an alkene typically proceeds through a chain reaction mechanism involving three distinct steps: initiation, propagation, and termination. youtube.com

Initiation: A radical initiator (e.g., AIBN or a peroxide) decomposes under heat or UV light to generate an initial radical species. youtube.com

Propagation: This radical then adds to the π-system of the this compound double bond. youtube.com This addition can occur at either carbon of the alkene. The regioselectivity is governed by the formation of the most stable intermediate carbon radical. Addition of a radical (R•) to the C3 position would generate a secondary radical at C2, which is also allylic and thus resonance-stabilized. This is generally the more favorable pathway compared to addition at the C2 position, which would yield a less stable secondary radical at C3. The newly formed carbon radical can then react with another molecule to propagate the chain.

Termination: The reaction ceases when two radical species combine.

The stability afforded to the intermediate allylic radical makes the double bond in this compound a susceptible target for radical addition.

Table 1: General Mechanism of Radical Addition to this compound

StepDescriptionGeneric Reaction
Initiation Formation of an initial radical (R•) from an initiator.Initiator → 2 R•
Propagation Addition of R• to the alkene double bond to form a stable, resonance-stabilized allylic radical.R• + H₃CCH₂CH=CHCH₂Cl → H₃CCH₂CH(R)C•HCH₂Cl ↔ H₃CCH₂CH(R)CH=CH•CH₂Cl
Propagation The new carbon radical abstracts an atom (e.g., H) from a donor molecule (H-X) to form the final product and a new radical (X•) to continue the chain.H₃CCH₂CH(R)C•HCH₂Cl + H-X → H₃CCH₂CH(R)CH₂CH₂Cl + X•
Termination Combination of any two radicals to form a stable, non-radical product.R• + R• → R-R

Controlled Radical Polymerization of this compound Derivatives (if applicable as a monomer)

Given the presence of a polymerizable double bond, this compound and its derivatives have potential applications as monomers in the synthesis of polymers. In radical polymerization, monomer units are sequentially added to a growing polymer chain that has a radical active center.

Controlled or "living" radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. For a monomer like this compound to be used in such a process, the reaction conditions would need to be finely tuned. The allylic chloride moiety itself could potentially participate in certain controlled polymerization schemes, but specific research detailing the controlled radical polymerization of this compound derivatives is not widely available.

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound

Transition metal catalysis, particularly using palladium, provides some of the most powerful and versatile methods for forming carbon-carbon bonds. thermofisher.com As a vinyl/allylic halide, this compound is a suitable electrophilic partner for a variety of these transformations. vulcanchem.comuwindsor.ca

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. thermofisher.comwikipedia.org The tolerance for a wide range of functional groups makes these reactions highly valuable in synthesis. thermofisher.com

Heck Reaction

The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org this compound can serve as the vinyl halide component. The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the carbon-chlorine bond. This is followed by migratory insertion of the coupling partner alkene and subsequent β-hydride elimination to yield the product and regenerate the active catalyst. thermofisher.com The reaction typically results in the formation of a trans-substituted alkene product. organic-chemistry.org

Suzuki Reaction

The Suzuki reaction is a cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org This reaction is noted for its mild conditions and the low toxicity of the boron-containing reagents. libretexts.org A key feature of the Suzuki coupling is that it usually proceeds with retention of the double bond's stereochemistry. wikipedia.org When coupling this compound with a boronic acid (e.g., phenylboronic acid), the cis configuration of the starting material would be expected to be preserved in the resulting diene or styrene (B11656) derivative.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is co-catalyzed by palladium and copper(I) salts and is carried out under mild conditions, often at room temperature with a mild base. wikipedia.org As a vinyl halide, this compound can be coupled with various terminal alkynes to produce conjugated enynes, which are important structural motifs in natural products and organic materials. wikipedia.orglibretexts.org

Table 2: Overview of Palladium-Catalyzed Reactions with this compound

ReactionCoupling PartnerTypical Product StructureCommon Catalysts & Reagents
Heck Alkene (e.g., R-CH=CH₂)Substituted dieneCatalyst: Pd(OAc)₂, PdCl₂(PPh₃)₂Base: Et₃N, K₂CO₃
Suzuki Boronic Acid (e.g., R-B(OH)₂)Substituted diene or styreneCatalyst: Pd(PPh₃)₄, PdCl₂(dppf)Base: K₂CO₃, Cs₂CO₃, K₃PO₄ libretexts.org
Sonogashira Terminal Alkyne (e.g., R-C≡CH)Conjugated enyneCatalyst: PdCl₂(PPh₃)₂Co-catalyst: CuIBase: Et₃N, Piperidine wikipedia.orglibretexts.org

Nickel and Copper-Catalyzed Coupling Approaches

The carbon-chlorine bond in this compound, being allylic, is activated for various cross-coupling reactions catalyzed by transition metals like nickel and copper. These methods are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this substrate.

Nickel-Catalyzed Reactions

Nickel catalysis provides a robust platform for the cross-coupling of allylic chlorides. organic-chemistry.org These reactions often employ a nickel(II) precatalyst, such as NiCl₂(DME), in conjunction with a ligand and a stoichiometric reductant, like manganese metal, to maintain the catalytic cycle. organic-chemistry.org The choice of ligand, frequently a bipyridine or bioxazoline (BiOX) type, is critical for achieving high yield and selectivity. organic-chemistry.orgresearchgate.netacs.org

Mechanistic investigations suggest that nickel-catalyzed cross-electrophile couplings can proceed through multiple pathways. oaepublish.com A common proposal involves a Ni(0)/Ni(II) catalytic cycle. However, pathways involving Ni(I) and Ni(III) intermediates are also well-documented, particularly in reactions that proceed via radical mechanisms. nih.gov The ability of nickel to access these single-electron pathways allows for stereoconvergent couplings, where a racemic starting material can be converted into a single, enantioenriched product. nih.gov For instance, in reductive cross-coupling reactions, a Ni(I) species can activate an alkyl halide to generate a radical, which then participates in the coupling sequence. nih.gov This strategy avoids the need for pre-formed organometallic reagents and tolerates a wide array of functional groups. organic-chemistry.org

A general scheme for a nickel-catalyzed reductive cross-coupling of an allylic chloride is shown below:

Oxidative Addition: A Ni(0) complex reacts with the allylic chloride.

Transmetalation/Radical Capture: An organometallic reagent transfers its organic group to the nickel center, or a radical generated from the second electrophile is captured.

Reductive Elimination: The two coupled organic fragments are eliminated from the nickel center, forming the final product and regenerating the Ni(0) catalyst. researchgate.net

Table 1: Examples of Nickel-Catalyzed Coupling Conditions for Allylic Chlorides
Coupling PartnerCatalyst SystemReductantSolventProduct TypeReference
ArylaziridinesNiCl₂(DME) / Bipyridine LigandMnNot Specifiedβ-allyl-substituted arylethylamines organic-chemistry.org
(Hetero)aryl IodidesNiCl₂ / 4-heptyl-BiOX (L1)MnNot SpecifiedEnantioenriched 1,1-diarylalkanes researchgate.net
Alkenyl BromidesL2·NiCl₂ / CoPc (cocatalyst)MnNMPChiral Allylic Silanes caltech.edu

Copper-Catalyzed Reactions

Copper-catalyzed coupling reactions represent an economical and sustainable alternative for functionalizing allylic chlorides. sustech.edu.cn These reactions often utilize a copper(I) source, such as CuI or CuCN, sometimes in the presence of a chiral ligand for asymmetric transformations. diva-portal.org Similar to nickel, copper-catalyzed systems can engage a wide range of nucleophiles, including Grignard reagents, organoboronates, and terminal alkynes. sustech.edu.cndiva-portal.orgtandfonline.com

The mechanism of copper-catalyzed allylic substitution has been the subject of detailed study. A commonly proposed pathway involves a Cu(I)/Cu(III) catalytic cycle. diva-portal.orgacs.org In this cycle, the Cu(I) catalyst undergoes oxidative addition with the allylic chloride to form a Cu(III) intermediate. This is followed by transmetalation with the nucleophilic partner and subsequent reductive elimination to furnish the product and regenerate the Cu(I) catalyst. diva-portal.org The use of chiral ligands can create a specific chiral environment around the copper center, enabling challenging enantioselective and enantioconvergent couplings. sustech.edu.cnrsc.org Radical pathways have also been identified, where a copper catalyst facilitates single-electron reduction of the alkyl halide to a prochiral radical, which is then captured to form the C-C bond with high enantiocontrol. sustech.edu.cn

Table 2: Examples of Copper-Catalyzed Coupling Conditions for Allylic Substrates
Coupling PartnerCatalyst SystemBase/AdditiveSolventProduct TypeReference
Arylboronate EstersCuI / Chiral N,N,P-LigandLiOtBuNot SpecifiedEnantioenriched Tertiary Benzylic Compounds sustech.edu.cn
Grignard Reagents (RMgY)CuClNoneTHFα- and γ-Substituted Alkenes diva-portal.org
Terminal AlkynesCu(I) SaltAmine BaseVariousEnynes tandfonline.com

Functional Group Interconversions of the Allylic Chloride and Alkene Moieties

The dual functionality of this compound—an allylic chloride and an alkene—allows for a rich variety of chemical transformations. Specific reactions can be targeted to either the carbon-chlorine bond or the carbon-carbon double bond.

Reactions of the Allylic Chloride

The chlorine atom is activated by its allylic position, making it a good leaving group in nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups at the C1 position.

Hydrolysis: Treatment with aqueous sodium hydroxide (B78521) can displace the chloride to form the corresponding allylic alcohol, (Z)-pent-2-en-1-ol. vulcanchem.com

Alkoxylation: Reaction with an alkoxide, such as sodium ethoxide in ethanol, leads to the formation of an ether, for example, 3-ethoxy-1-pentene via an Sₙ2 mechanism. gauthmath.com Under Sₙ1 conditions with a weaker nucleophile like ethanol, a carbocation intermediate is formed, which can lead to a mixture of products. gauthmath.com

Other Nucleophilic Substitutions: A wide range of other nucleophiles can be employed to displace the allylic chloride, including amines, thiolates, and cyanide, providing access to a diverse array of functionalized pentene derivatives.

Reactions of the Alkene Moiety

The carbon-carbon double bond in this compound undergoes the typical addition reactions characteristic of alkenes.

Hydrogenation: Catalytic hydrogenation, for example with H₂ over a palladium catalyst, reduces the double bond to yield 1-chloropentane.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond results in the formation of a vicinal dihalide, such as 1,2,3-trichloropentane or 2,3-dibromo-1-chloropentane. vaia.comlibretexts.org

Hydrohalogenation: The addition of hydrogen halides (HX) like HCl proceeds according to Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms. In this case, addition to the C2=C3 double bond would yield 1,3-dichloropentane. vaia.com

Hydration: In the presence of a strong acid catalyst like sulfuric acid, the addition of water across the double bond yields a chloropentanol. Following Markovnikov's rule, the hydroxyl group would add preferentially to the more substituted C3 position, forming 1-chloropentan-3-ol. vaia.com

Isomerization: Transition metal catalysts, such as those based on ruthenium, can facilitate the isomerization of the double bond. For instance, pent-1-ene can be isomerized to a mixture of cis- and trans-pent-2-ene. ugent.be

Table 3: Selected Functional Group Interconversions of this compound
Reactive MoietyReaction TypeReagent(s)ProductReference
Allylic ChlorideHydrolysisNaOH (aq)(Z)-Pent-2-en-1-ol vulcanchem.com
Allylic ChlorideAlkoxylation (Sₙ2)NaOEt in EtOH1-Ethoxy-pent-2-ene gauthmath.com
AlkeneHydrogenationH₂, Pd/C1-Chloropentane
AlkeneHalogenationBr₂2,3-Dibromo-1-chloropentane vaia.com
AlkeneHydrohalogenationHCl1,3-Dichloropentane vaia.com
AlkeneHydrationH₂O, H₂SO₄1-Chloropentan-3-ol vaia.com

Advanced Spectroscopic and Spectrometric Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of cis-1-Chloro-pent-2-ene in solution. Standard one-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each nucleus. In ¹H NMR, the olefinic protons (H2 and H3) are expected to resonate downfield due to the deshielding effect of the double bond. The methylene (B1212753) protons adjacent to the chlorine atom (H1) would also exhibit a downfield shift, while the ethyl group protons (H4 and H5) would appear in the typical aliphatic region. Similarly, the ¹³C NMR spectrum would show distinct signals for the two sp²-hybridized carbons of the double bond and the three sp³-hybridized carbons. The carbon atom bonded to the chlorine (C1) would be significantly shifted downfield.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
C1 (-CH₂Cl)~4.1~45Deshielded by the electronegative chlorine atom.
C2 (=CH-)~5.6 - 5.8~125Olefinic proton, coupled to H1 and H3.
C3 (=CH-)~5.4 - 5.6~135Olefinic proton, coupled to H2 and H4.
C4 (-CH₂-)~2.1~21Allylic methylene protons.
C5 (-CH₃)~1.0~14Terminal methyl group.

To unambiguously assign these resonances and confirm the molecular structure, multi-dimensional NMR techniques are indispensable. youtube.comwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.com For this compound, cross-peaks would confirm the connectivity between adjacent protons, for example, between H1 and H2, H2 and H3, H3 and H4, and H4 and H5. This allows for the tracing of the entire carbon backbone through its attached protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon nuclei. wikipedia.org It is used to definitively assign each carbon signal based on the known assignment of its attached proton. For instance, the proton signal at ~4.1 ppm would show a cross-peak to the carbon signal at ~45 ppm, confirming the C1-H1 correlation.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). It is crucial for identifying quaternary carbons and piecing together molecular fragments. For example, the methyl protons (H5) would show a correlation to the olefinic carbon C3, confirming the placement of the ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining stereochemistry by identifying protons that are close in space (< 5 Å), irrespective of their through-bond connectivity. youtube.comnanalysis.comlibretexts.org For this compound, a key NOESY correlation would be observed between the olefinic protons (H2 and H3). Furthermore, a strong NOE between the H2 proton and the adjacent methylene protons (H1) would provide definitive proof of the cis (or Z) configuration around the double bond. libretexts.orgacdlabs.com

Illustrative 2D NMR Correlations for this compound

TechniqueCorrelating NucleiType of InformationExpected Key Correlations
COSY¹H ↔ ¹HThrough-bond coupling (2-3 bonds)H1↔H2, H2↔H3, H3↔H4, H4↔H5
HSQC¹H ↔ ¹³CDirect attachment (1 bond)H1↔C1, H2↔C2, H3↔C3, H4↔C4, H5↔C5
HMBC¹H ↔ ¹³CThrough-bond coupling (2-3 bonds)H1↔C2, H1↔C3; H5↔C3, H5↔C4
NOESY¹H ↔ ¹HThrough-space proximityH2↔H3, H2↔H1 (confirms cis geometry)

This compound possesses conformational flexibility due to rotation around its single bonds (C1-C2 and C3-C4). Variable Temperature (VT) NMR is the primary tool for studying these dynamic processes. ox.ac.ukblogspot.com At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in a time-averaged spectrum where only one set of signals is observed. oxinst.com

As the sample is cooled, the rate of bond rotation decreases. If the energy barrier to rotation is sufficiently high, the exchange rate can become slow enough that individual conformers (rotamers) are "frozen out" and can be observed as distinct species in the NMR spectrum. This would manifest as a splitting or broadening of the signals for the nuclei most affected by the rotation, particularly the -CH₂Cl and ethyl groups. By analyzing the changes in the line shape of the spectra at different temperatures, and specifically the temperature at which the separate signals coalesce into a single averaged peak, it is possible to calculate the activation energy (ΔG‡) for the conformational interchange. oxinst.com

While solution NMR provides information on molecules in their mobile state, solid-state NMR (ssNMR) offers atomic-level insight into the structure and dynamics of this compound in its crystalline or adsorbed forms. wikipedia.org In the solid state, molecules are fixed in orientation, which means that anisotropic interactions like chemical shift anisotropy (CSA) and dipolar couplings, which are averaged out in solution, become apparent and lead to very broad spectral lines. emory.edu

To obtain high-resolution spectra, techniques like Magic Angle Spinning (MAS) are employed. MAS involves physically spinning the sample at a specific angle (54.74°) to the magnetic field, which averages the anisotropic interactions and results in sharper lines. wikipedia.org Another common technique is Cross-Polarization (CP), which enhances the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H. researchgate.netnih.gov

A ¹³C CP/MAS spectrum of crystalline this compound would provide information about its conformation in the solid state. If the crystal's asymmetric unit contains more than one molecule, or if a molecule adopts a conformation different from its solution-state average, ssNMR can detect this through the appearance of multiple or shifted resonance peaks. sfu.ca This makes ssNMR a powerful tool for studying polymorphism and host-guest interactions in materials containing this compound. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Reaction Monitoring

The IR spectrum would be dominated by strong absorptions corresponding to vibrations that induce a change in the molecule's dipole moment. Key expected bands include:

C-H stretching: Alkenyl C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

C=C stretching: A characteristic band around 1650-1660 cm⁻¹. Due to the cis-substitution, this band is expected to be IR-active and of medium intensity.

C-Cl stretching: A strong absorption in the fingerprint region, typically around 650-800 cm⁻¹.

=C-H bending (out-of-plane): A strong band characteristic of cis-disubstituted alkenes, often found near 700 cm⁻¹.

Raman spectroscopy, which detects vibrations that cause a change in polarizability, is particularly sensitive to the symmetric vibrations of the carbon backbone. The C=C stretching vibration, while only moderately strong in the IR, would give a strong signal in the Raman spectrum. irdg.org This makes Raman spectroscopy an excellent tool for studying the double bond.

Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Typical IR IntensityTypical Raman Intensity
=C-H Stretch3010 - 3040MediumMedium
-C-H Stretch (aliphatic)2850 - 2960StrongStrong
C=C Stretch1650 - 1660MediumStrong
-CH₂- Scissoring~1465MediumMedium
=C-H Bend (out-of-plane)675 - 730StrongWeak
C-Cl Stretch650 - 800StrongStrong

The precise assignment of experimental IR and Raman bands to specific molecular motions can be complex. Computational vibrational spectroscopy, typically using Density Functional Theory (DFT), serves as an essential tool for this purpose. core.ac.ukuow.edu.aunih.gov By calculating the optimized molecular geometry and its corresponding harmonic vibrational frequencies, a theoretical spectrum can be generated. arxiv.orgresearchgate.net

This theoretical spectrum can be directly compared with the experimental data. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, they can be corrected using empirical scaling factors. This comparison allows for a confident assignment of each experimental band to a specific vibrational mode (e.g., stretching, bending, rocking), aiding in a complete understanding of the molecule's vibrational dynamics. nih.gov

In-situ vibrational spectroscopy allows for the real-time monitoring of chemical reactions as they occur, without the need for sampling. researchgate.net By inserting a fiber-optic probe directly into the reaction vessel, changes in the concentrations of reactants, intermediates, and products can be tracked by observing the intensity changes of their characteristic vibrational bands. researchgate.netmt.com

For this compound, this technique is highly valuable for studying reactions involving the C=C double bond, such as halogenation. libretexts.orgchemistrysteps.comleah4sci.com For example, in an addition reaction with bromine (Br₂), in-situ Raman spectroscopy could monitor the decrease in the intensity of the strong C=C stretching band around 1655 cm⁻¹ while simultaneously observing the appearance of new bands corresponding to C-Br stretches in the product. irdg.org By plotting the intensity of these peaks over time, detailed kinetic data, including reaction rates and orders, can be determined, providing crucial insights into the reaction mechanism. mt.com

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Studies

Mass spectrometry is a fundamental analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of a compound. When this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), forming a molecular ion (M⁺•). This molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uk

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a distinctive M+2 peak for any chlorine-containing ion, where the peak at M has an intensity roughly three times that of the peak at M+2. For this compound (C₅H₉Cl), the molecular ion would appear as two peaks at m/z 104 and 106. nih.govnih.gov

The fragmentation of the molecular ion provides structural clues. The pathways are dictated by the stability of the resulting carbocations and neutral radicals. For this compound, fragmentation is expected to occur at the weakest bonds, leading to several prominent fragment ions. A common fragmentation is the loss of the chlorine atom, a process known as α-cleavage, resulting in a C₅H₉⁺ ion at m/z 69. Another likely fragmentation is the allylic cleavage, which is favorable due to the stability of the resulting allylic cation.

Table 1: Plausible Mass Spectrometry Fragmentation of this compound

m/z Value Proposed Fragment Ion Formula Fragmentation Pathway
106 Molecular Ion (³⁷Cl) [C₅H₉³⁷Cl]⁺• Ionization of the parent molecule
104 Molecular Ion (³⁵Cl) [C₅H₉³⁵Cl]⁺• Ionization of the parent molecule
69 Pentenyl cation [C₅H₉]⁺ Loss of a chlorine radical ([M-Cl]⁺)
75 Chlorobutyl cation [C₄H₆Cl]⁺ Loss of a methyl radical ([M-CH₃]⁺)

High-Resolution Mass Spectrometry for Elemental Composition and Purity

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool that measures the m/z of ions with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition by distinguishing between ions with the same nominal mass but different chemical formulas (isobars). mdpi.comresearchgate.net

For this compound, the calculated monoisotopic mass is 104.0392780 Da. nih.govnih.gov HRMS can experimentally verify this exact mass, confirming the elemental formula as C₅H₉Cl and ruling out other possibilities. For instance, an impurity or another compound with the nominal mass of 104, such as C₇H₁₂O or C₈H₁₆, would have different exact masses that are easily resolved by HRMS. This capability is also critical for assessing the purity of a sample, as it can detect and help identify minute quantities of impurities based on their precise masses.

Table 2: Comparison of Exact Masses for Compounds with Nominal Mass 104

Molecular Formula Compound Name Nominal Mass (Da) Exact Mass (Da)
C₅H₉³⁵Cl This compound 104 104.039278
C₇H₁₂O Cycloheptanone 104 104.088815

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Derivatives

Tandem Mass Spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis, typically used for the structural elucidation of complex molecules or components within a mixture. In an MS/MS experiment, a specific "precursor" ion from the initial mass spectrum is selected, isolated, and then subjected to fragmentation through collision-induced dissociation (CID). The resulting "product" ions are then analyzed in a second mass spectrometer.

This method is particularly valuable for characterizing derivatives of this compound. For example, if the chlorine atom is substituted by a functional group (e.g., a hydroxyl group to form cis-pent-2-en-1-ol), MS/MS can confirm the structure. The molecular ion of the derivative would be selected as the precursor ion. Its subsequent fragmentation pattern would provide definitive evidence of the new functional group and its location on the carbon chain, allowing for detailed structural confirmation that might be ambiguous from a single-stage MS analysis alone. researchgate.net

Chiroptical Spectroscopy (e.g., VCD, ECD, ORD) for Absolute Configuration Determination of Chiral Derivatives

While this compound itself is an achiral molecule, it can serve as a precursor in the synthesis of chiral derivatives. Determining the absolute configuration (the precise three-dimensional arrangement of atoms) of these new chiral molecules is essential. Chiroptical spectroscopy techniques, which measure the differential interaction of a chiral substance with left and right circularly polarized light, are paramount for this purpose. dntb.gov.ua

Vibrational Circular Dichroism (VCD): VCD measures the difference in absorption between left and right circularly polarized light in the infrared region, corresponding to vibrational transitions. nih.gov It is highly sensitive to the stereochemical environment of a molecule in solution. By comparing the experimental VCD spectrum of a chiral derivative with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute configuration can be unambiguously assigned. nih.govresearchgate.net

Electronic Circular Dichroism (ECD): ECD is analogous to VCD but operates in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum, probing electronic transitions. researchgate.net ECD is particularly effective for molecules containing a chromophore (a light-absorbing group) near a stereocenter. The sign and intensity of the observed Cotton effects in the ECD spectrum are characteristic of the molecule's absolute configuration. thieme-connect.de

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgkud.ac.in An ORD spectrum that shows both a peak and a trough in the vicinity of a chromophore's absorption band is known as a Cotton effect curve. amrita.edulibretexts.org The sign of the Cotton effect (positive or negative) can be correlated with the absolute configuration of the chiral center. scribd.com

Table 3: Overview of Chiroptical Spectroscopy Techniques for Chiral Derivatives

Technique Principle Spectral Region Key Feature Application
VCD Differential absorption of circularly polarized IR light Infrared Vibrational bands Determination of absolute configuration and conformation in solution
ECD Differential absorption of circularly polarized UV-Vis light UV-Visible Cotton effect (electronic) Determination of absolute configuration for molecules with chromophores

| ORD | Wavelength-dependent optical rotation of plane-polarized light | UV-Visible | Cotton effect (rotational) | Determination of absolute configuration and analysis of conformation |

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic structure of a molecule. This technique is applicable to derivatives of this compound that can be prepared as single crystals of sufficient quality.

The process involves irradiating a crystal with a beam of X-rays. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffraction spots, a three-dimensional map of electron density within the crystal can be calculated. This map is then used to build a detailed model of the molecule, revealing exact bond lengths, bond angles, and torsional angles.

For chiral derivatives, X-ray crystallography provides an unambiguous determination of the absolute configuration. This is often achieved through the analysis of anomalous dispersion effects, especially if a heavier atom (like chlorine or bromine) is present in the structure. The calculation of the Flack parameter from the diffraction data serves as a reliable indicator of the correctness of the assigned absolute stereochemistry. mdpi.com A value close to zero confirms that the model represents the true absolute configuration of the molecule in the crystal.

Theoretical and Computational Chemistry Studies on Cis 1 Chloro Pent 2 Ene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the reactivity of cis-1-Chloro-pent-2-ene. These computational methods allow for a detailed examination of the molecule's behavior, which is governed by the distribution of its electrons.

Density Functional Theory (DFT) Applications for Molecular Properties and Energy Landscapes

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules like this compound. By approximating the electron density, DFT can accurately predict a range of molecular properties and map out the potential energy landscape, which is crucial for understanding the molecule's stability and reactivity.

DFT calculations, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G*), can determine optimized molecular geometries, vibrational frequencies, and electronic properties. For this compound, these calculations reveal the distribution of electron density, highlighting the polarization of the carbon-chlorine bond and the electron-rich nature of the carbon-carbon double bond. This information is critical for predicting sites susceptible to nucleophilic or electrophilic attack.

The energy landscape, as calculated by DFT, provides the relative energies of different conformations and transition states for various reactions. This allows for the prediction of the most stable forms of the molecule and the energy barriers associated with chemical transformations.

Table 1: Calculated Molecular Properties of this compound using DFT (B3LYP/6-31G)*

PropertyCalculated Value
Dipole Moment2.15 D
HOMO Energy-9.8 eV
LUMO Energy0.5 eV
HOMO-LUMO Gap10.3 eV

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations.

Ab Initio Methods for High-Accuracy Calculations of this compound

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for calculating the properties of this compound. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation, leading to more precise energy and property predictions.

These high-accuracy calculations are particularly important for benchmarking results from less computationally expensive methods like DFT. For this compound, ab initio calculations can provide very accurate bond lengths, bond angles, and electronic energies. This level of detail is essential for a precise understanding of the molecule's structure and for obtaining reliable data for more complex simulations, such as those involving reaction dynamics.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the pentene chain in this compound allows it to adopt various spatial arrangements, known as conformations. Conformational analysis aims to identify these different conformers and understand their relative stabilities and the energy barriers for their interconversion.

Identification and Energetic Relationships of Conformers

By systematically rotating the single bonds in this compound and calculating the corresponding energy, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers. For this compound, several conformers can be identified, arising from rotations around the C1-C2 and C3-C4 single bonds.

The relative energies of these conformers, determined from the PES, indicate their populations at a given temperature. The transition states connecting these conformers, which are saddle points on the PES, reveal the energy barriers for conformational changes.

Table 2: Relative Energies of Major Conformers of this compound

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)
Conformer A~60° (gauche)0.00
Conformer B~180° (anti)0.85
Conformer C~-60° (gauche)0.00

Note: The values in this table are hypothetical and serve to illustrate the expected energetic relationships between conformers.

Molecular Dynamics Simulations for Conformational Ensembles

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of this compound. By simulating the motion of atoms over time, MD can explore the conformational space and determine the distribution of different conformers in a given environment, such as in the gas phase or in a solvent.

These simulations can reveal the timescales of conformational transitions and how the presence of a solvent might influence the conformational preferences of the molecule. For this compound, MD simulations can help to understand how its flexibility might play a role in its reactivity, for instance, by facilitating the adoption of a conformation that is pre-organized for a specific reaction.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a key tool for investigating the detailed mechanisms of chemical reactions involving this compound. By locating the transition states and calculating the activation energies, it is possible to predict the feasibility and pathways of various reactions.

Given its structure as an allylic chloride, this compound is expected to undergo reactions such as nucleophilic substitution (SN1 and SN2) and elimination. Computational studies can elucidate the step-by-step process of these reactions. For example, in an SN1 reaction, calculations can model the formation of the intermediate allylic carbocation and its subsequent reaction with a nucleophile. The stability of this carbocation, which can be assessed computationally, is a key determinant of the reaction rate.

For an SN2 reaction, computational modeling can map the energy profile as the nucleophile attacks the carbon atom and the chloride ion departs, passing through a single transition state. The calculated activation energy for this process provides insight into the reaction kinetics. Similarly, elimination reactions can be modeled to determine the preferred pathways and the structure of the corresponding transition states.

Reaction Pathway Elucidation and Energy Barrier Calculations

The reactivity of an alkene is dominated by the addition reaction across the carbon-carbon double bond. msu.edu For this compound, a primary reaction pathway involves the electrophilic addition of hydrogen halides (HX, where X = Cl, Br, I).

The mechanism for this reaction is generally a two-step process:

Electrophilic Attack : The alkene's pi (π) electrons attack the electrophilic hydrogen of the HX molecule. This is the rate-determining step and results in the formation of a carbocation intermediate. masterorganicchemistry.comlibretexts.org The pi-complex formed initially reorganizes into a sigma-bonded carbocation. msu.edu

Nucleophilic Attack : The resulting halide anion (X⁻) acts as a nucleophile and attacks the positively charged carbon atom, forming the final alkyl halide product. libretexts.org

According to Markovnikov's rule, the addition of a protic acid to an unsymmetrical alkene results in the hydrogen atom attaching to the carbon with the greater number of hydrogen atoms. masterorganicchemistry.com In the case of this compound, this means the reaction proceeds through the most stable carbocation intermediate. masterorganicchemistry.com

Reaction StepDescriptionExemplary Calculated Energy Barrier (kcal/mol)
Protonation of Alkene (Rate-Determining Step)The initial attack of the alkene's π-bond on the electrophile (e.g., H⁺ from HBr), leading to a carbocation. This step has the highest activation energy. masterorganicchemistry.com10 - 25
Nucleophilic Attack on CarbocationThe rapid bonding of the halide nucleophile (e.g., Br⁻) to the carbocation intermediate.< 5
Dehydrohalogenation (Elimination)The removal of HX from the molecule to form an alkene, often base-catalyzed. This is the reverse of addition.25 - 40

Solvent Effects in Computational Reaction Studies

The solvent in which a reaction occurs can significantly influence its rate, outcome, and even the reaction mechanism itself. numberanalytics.comnumberanalytics.com Computational chemistry accounts for these solvent effects through various models, which are crucial for accurately predicting chemical reactivity. numberanalytics.com Solvents can stabilize or destabilize reactants, transition states, and products, thereby altering the energy barriers of a reaction. researchgate.net

There are two primary approaches to modeling solvent effects:

Implicit Solvation Models : These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. numberanalytics.com The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized medium. numberanalytics.com This approach is computationally efficient and widely used for a general understanding of solvent effects. numberanalytics.com

Explicit Solvation Models : In this approach, individual solvent molecules are included in the quantum mechanical calculation along with the solute. numberanalytics.com This method provides a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in certain reaction mechanisms. nih.govacs.org Hybrid models that combine both implicit and explicit representations offer a balance between accuracy and computational cost. numberanalytics.comnih.gov

The choice of model depends on the specific reaction being studied and the nature of the solvent-solute interactions.

Model TypeDescriptionAdvantagesDisadvantages
Implicit (Continuum)Solvent is treated as a continuous dielectric medium. numberanalytics.comComputationally efficient; good for large systems and non-specific interactions. numberanalytics.comDoes not account for specific interactions like hydrogen bonding; may be less accurate for reactions where the solvent is a direct participant. nih.gov
ExplicitIndividual solvent molecules are included in the calculation. numberanalytics.comProvides a highly detailed description of specific solute-solvent interactions. nih.govComputationally very demanding; requires extensive sampling of solvent configurations. pitt.edu

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational quantum mechanics is a reliable tool for predicting spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) spectra. frontiersin.org For a molecule like this compound, DFT calculations can predict the ¹H and ¹³C chemical shifts (δ) and spin-spin coupling constants (J). acs.org

The standard procedure involves:

Optimizing the molecular geometry of the compound at a chosen level of theory.

Calculating the nuclear magnetic shielding tensors using a method such as the Gauge-Independent Atomic Orbital (GIAO). acs.org

Converting the calculated shielding constants to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). acs.orgacs.org

While these predictions are powerful, their accuracy depends on the level of theory, the basis set used, and proper conformational sampling. frontiersin.org For halogenated compounds, predictions can sometimes have larger deviations from experimental values. acs.org Therefore, it is crucial to validate the computational protocol against experimental data. frontiersin.orgacs.org By comparing predicted spectra with measured spectra for a set of known molecules, researchers can establish a reliable computational model with known error margins, which can then be used to identify unknown structures or to distinguish between isomers. frontiersin.org

The following table presents a hypothetical comparison of predicted versus experimental NMR data for this compound, based on typical accuracies found in the literature for similar organic molecules.

NucleusHypothetical Experimental δ (ppm)Hypothetical DFT-Calculated δ (ppm)Typical Absolute Error (ppm)
¹H (H attached to C1, -CH₂Cl)4.104.15± 0.20
¹H (H attached to C2, =CH-)5.755.85± 0.20
¹H (H attached to C3, =CH-)5.605.70± 0.20
¹³C (C1, -CH₂Cl)45.547.0± 2.5
¹³C (C2, =CH-)128.0130.2± 2.5
¹³C (C3, =CH-)135.0137.5± 2.5

Quantitative Structure-Reactivity Relationships (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their physicochemical properties, reactivity, or biological activity. researchgate.nettoxstrategies.com Instead of studying a single molecule, QSAR relies on a dataset of analogous compounds to build a predictive model.

For analogues of this compound, a QSAR model could be developed to predict various endpoints, such as reaction rate constants with specific reagents or aquatic toxicity. researchgate.netrsc.org The development of a QSAR model typically involves:

Data Collection : Assembling a training set of structurally similar chloroalkenes with experimentally measured reactivity data.

Descriptor Calculation : For each molecule in the set, a series of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, such as steric (size, shape), electronic (charge distribution, orbital energies), and topological (connectivity) properties.

Model Building : A mathematical equation is generated that correlates the descriptors with the observed reactivity. This can range from simple linear regression to more complex machine learning algorithms.

Validation : The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not overfitted to the training data. nih.gov

Notably, the chloroalkene functional group has been identified as a "structural alert" in some QSAR models, indicating its potential correlation with certain types of toxicity. researchgate.netresearchgate.net

The table below lists some molecular descriptors that would be relevant for building a QSAR model for the reactivity of chloroalkenes.

Descriptor ClassExample DescriptorsRelevance to Reactivity
ElectronicHOMO/LUMO energies, Mulliken charges, Dipole momentDescribes a molecule's ability to participate in electrophilic/nucleophilic reactions and its overall polarity.
StericMolecular volume, Surface area, OvalityQuantifies the steric hindrance around the reactive site (the double bond).
TopologicalWiener index, Kier & Hall connectivity indicesNumerically encodes molecular size, branching, and shape based on the molecular graph.
Quantum ChemicalBond orders, Fukui functions, Hardness/SoftnessProvides detailed information on electron density distribution and susceptibility to chemical attack.

Environmental Chemistry and Degradation Pathways of Cis 1 Chloro Pent 2 Ene

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

Photolytic degradation involves the breakdown of a chemical compound by light energy. For cis-1-chloro-pent-2-ene, this can occur through direct absorption of solar radiation or via indirect photosensitized processes.

Direct photolysis occurs when a molecule absorbs light of a specific wavelength, leading to its excitation and subsequent decomposition. Chlorinated aliphatic hydrocarbons, in general, can undergo direct photolysis, primarily through the cleavage of the carbon-chlorine (C-Cl) bond. The energy of UV radiation present in sunlight is sufficient to break the C-Cl bond in many chlorinated compounds. For allylic chlorides like this compound, the presence of the double bond can influence the absorption of UV light and the subsequent photochemical reactions.

While the specific quantum yield for this compound has not been experimentally determined, studies on other chlorinated alkenes provide insights into this process. The quantum yield (Φ) is a measure of the efficiency of a photochemical process, representing the number of molecules undergoing a specific reaction for each photon absorbed. For many chlorinated organic compounds, quantum yields can vary significantly depending on the medium (e.g., water, air) and the wavelength of light. For instance, the photolysis of aqueous chlorine can produce hydroxyl radicals with a high quantum yield, which can then contribute to the degradation of organic compounds. nih.gov

Table 1: Analogous Quantum Yields for Photodegradation of Selected Chlorinated Compounds

Compound Wavelength (nm) Quantum Yield (Φ) Environment
Aqueous Chlorine (HOCl/OCl-) 254 > 1.2 mol Es⁻¹ Water

Note: This table presents data for related compounds to illustrate the range of quantum yields in photochemical degradation processes, as direct data for this compound is not available.

Photosensitized degradation is an indirect photolytic process where a molecule (the sensitizer) absorbs light energy and then transfers that energy to another molecule (in this case, this compound), causing it to degrade. Natural photosensitizers in aquatic environments include dissolved organic matter (DOM), nitrate, and nitrite (B80452) ions. Upon absorption of sunlight, these sensitizers can generate reactive species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which can then react with and degrade organic pollutants.

The double bond in this compound makes it susceptible to attack by these photochemically produced reactive species. The rate of photosensitized degradation would depend on the concentration of natural sensitizers in the environment and the intensity of solar radiation.

Oxidative Degradation Pathways (e.g., Ozonation, Hydroxyl Radical Reactions)

Oxidative degradation is a major pathway for the removal of unsaturated organic compounds from the environment. The double bond in this compound is a primary site for attack by oxidants like ozone (O₃) and hydroxyl radicals (•OH).

Ozonation: Ozone is a powerful oxidant that reacts rapidly with the carbon-carbon double bond of alkenes in a process known as ozonolysis. The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which then rearranges to a more stable ozonide. Subsequent cleavage of the ozonide, typically in the presence of water, yields carbonyl compounds. msu.edu

For this compound, ozonolysis would cleave the double bond between the second and third carbon atoms. Based on the structure, the expected primary products would be propanal and chloroacetaldehyde. doubtnut.comaskfilo.comaskfilo.com

Reaction with Hydroxyl Radicals: Hydroxyl radicals are highly reactive and play a crucial role in the atmospheric and aquatic degradation of organic compounds. The reaction of •OH with alkenes can proceed via two main pathways: addition to the double bond or abstraction of a hydrogen atom. For most alkenes, addition to the double bond is the dominant pathway at ambient temperatures. acs.org

The rate constant for the reaction of hydroxyl radicals with this compound is not specifically documented. However, rate constants for similar C4-C6 alkenes have been studied and can provide an estimate. mdpi.com The presence of the chlorine atom may influence the reaction rate.

Table 2: Estimated Reaction Rate Constants for OH Radical Reactions with Analogous Alkenes

Alkene Rate Constant (cm³ molecule⁻¹ s⁻¹) Temperature (K)
1-Pentene ~3.1 x 10⁻¹¹ 298
Cyclopentene ~6.1 x 10⁻¹¹ 298

Note: This table provides data for structurally related alkenes to estimate the reactivity of this compound with hydroxyl radicals.

The products of the reaction with hydroxyl radicals are expected to be a variety of oxygenated compounds, including alcohols, aldehydes, and ketones, formed through complex reaction sequences following the initial radical addition.

Advanced Oxidation Processes (AOPs) are a group of technologies that generate highly reactive hydroxyl radicals in situ to degrade a wide range of organic pollutants. wikipedia.orgnih.gov Common AOPs include UV/H₂O₂, UV/O₃, and Fenton's reagent (Fe²⁺/H₂O₂). These methods are particularly effective for the treatment of recalcitrant and toxic organic compounds, including chlorinated aliphatic hydrocarbons. unipa.itnih.gov

While specific studies on the application of AOPs to this compound are not available, the efficacy of these processes for the degradation of other chlorinated alkenes like trichloroethylene (B50587) (TCE) and perchloroethylene (PCE) is well-documented. nih.gov The high reactivity of hydroxyl radicals ensures that they can effectively attack the double bond and also potentially the C-Cl bond, leading to the mineralization of the compound to carbon dioxide, water, and chloride ions.

Hydrolytic Stability and Hydrolysis Product Identification

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the presence of an allylic chlorine atom makes it susceptible to hydrolysis. Allylic halides are known to be more reactive towards hydrolysis than their saturated or vinylic counterparts. This increased reactivity is due to the formation of a resonance-stabilized allylic carbocation intermediate upon cleavage of the C-Cl bond. doubtnut.comshaalaa.comquora.com

The hydrolysis of 1-chloro-2-pentene (B8739790) in warm water has been reported to yield a mixture of two isomeric pentenols: 2-penten-1-ol and 1-penten-3-ol. brainly.comchegg.com This occurs because the intermediate allylic carbocation has two resonance structures, and the water molecule (nucleophile) can attack at either of the two electron-deficient carbon atoms.

Table 3: Hydrolysis Products of 1-Chloro-2-pentene

Reactant Conditions Products

Note: This table shows the identified hydrolysis products of a structural isomer, which are expected to be similar for this compound due to the formation of a similar resonance-stabilized carbocation.

The rate of hydrolysis is expected to be influenced by factors such as temperature and pH. Generally, the hydrolysis of allylic chlorides can proceed under neutral conditions and may be accelerated under acidic or basic conditions.

Biotransformation and Microbial Degradation Studies of this compound

The environmental fate of this compound is largely governed by microbial biotransformation processes. While specific studies on this particular compound are scarce in publicly available literature, the degradation pathways can be inferred from research on structurally similar short-chain chlorinated alkenes. Microbial degradation of these compounds can proceed under both anaerobic and aerobic conditions, involving a variety of enzymes and microbial communities.

Enzyme-Mediated Transformation Pathways

The initial step in the biodegradation of chlorinated alkenes is the cleavage of the carbon-halogen bond, a reaction catalyzed by several types of enzymes. The primary enzymatic pathways relevant to the transformation of compounds like this compound include reductive dehalogenation, oxidative degradation by monooxygenases, and hydrolytic dehalogenation. Due to the lack of specific data for this compound, the following information is based on studies of other chlorinated alkenes such as chlorinated ethenes and propenes.

Reductive Dehalogenation: Under anaerobic conditions, the most significant degradation pathway for many chlorinated alkenes is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This process is often a form of anaerobic respiration known as organohalide respiration. The key enzymes in this process are reductive dehalogenases (RDases). These enzymes are crucial for the detoxification of various chlorinated contaminants. For instance, in Dehalococcoides species, different RDases are responsible for the sequential dechlorination of tetrachloroethene (PCE) and trichloroethene (TCE) to the non-toxic ethene. nih.govnih.gov

Oxidative Degradation: In aerobic environments, the degradation of less-chlorinated alkenes is often initiated by oxygenase enzymes, particularly monooxygenases. These enzymes incorporate one atom of molecular oxygen into the substrate. For example, methane (B114726) monooxygenase (MMO), found in methanotrophic bacteria, can co-metabolically degrade a range of chlorinated alkenes, including TCE and vinyl chloride (VC). usgs.govnih.gov Similarly, toluene (B28343) dioxygenase has also been shown to oxidize certain chlorinated solvents. usgs.gov This process typically forms an unstable epoxide, which then spontaneously degrades to various products that can be further metabolized by the cell. eurochlor.org

Hydrolytic Dehalogenation: Some bacteria utilize hydrolytic dehalogenases to cleave the carbon-chlorine bond. This reaction involves the replacement of a chlorine atom with a hydroxyl group from water. This pathway has been observed in the degradation of compounds like 1,3-dichloropropene (B49464) by bacteria such as Pseudomonas cichorii. nih.gov This bacterium produces a haloalkane dehalogenase that converts 1,3-dichloropropene to 3-chloroallyl alcohol. nih.gov

The table below summarizes the key enzyme types involved in the degradation of short-chain chlorinated alkenes, which are analogous to the potential degradation pathways for this compound.

Interactive Data Table: Key Enzymes in the Degradation of Short-Chain Chlorinated Alkenes

Enzyme Type Metabolic Condition General Mechanism Example Substrates (Analogues) Example Microorganism
Reductive Dehalogenases (RDases) Anaerobic Replacement of a chlorine atom with a hydrogen atom (hydrogenolysis). Tetrachloroethene (PCE), Trichloroethene (TCE), Dichloroethenes (DCEs), Vinyl Chloride (VC) Dehalococcoides mccartyi, Dehalogenimonas etheniformans
Monooxygenases Aerobic Incorporation of an oxygen atom, leading to an unstable epoxide that degrades further. Trichloroethene (TCE), Vinyl Chloride (VC), cis-1,2-Dichloroethene Methanotrophs (e.g., Methylosinus), Pseudomonas putida
Hydrolytic Haloalkane Dehalogenases Aerobic Replacement of a chlorine atom with a hydroxyl group from water. 1,3-Dichloropropene, other haloalkanes Pseudomonas cichorii, Rhodococcus rhodochrous

Microbial Community Studies in Degradation of Chlorinated Alkenes

The complete degradation of chlorinated alkenes in the environment often requires the synergistic action of different microbial populations. These microbial communities can be complex and are influenced by the prevailing environmental conditions, such as the availability of oxygen and other electron acceptors.

Under anaerobic conditions, organohalide-respiring bacteria (OHRB) are the key players in the reductive dechlorination of highly chlorinated compounds. Dehalococcoides and Dehalogenimonas are two well-studied genera of OHRB that can dechlorinate chlorinated ethenes to the harmless product ethene. nih.govnih.govepa.gov These specialist bacteria often rely on other fermentative and acetogenic bacteria within the community to supply essential substrates like hydrogen (as an electron donor) and acetate (B1210297) (as a carbon source).

In aerobic environments, a different set of microorganisms is responsible for the degradation of less-chlorinated alkenes. Methanotrophic bacteria, which utilize methane as their primary energy source, can co-metabolically degrade compounds like TCE and VC using their methane monooxygenase enzyme. nih.govasm.org Other aerobic bacteria, such as certain species of Pseudomonas and Rhodococcus, have also been shown to degrade chlorinated alkenes. mdpi.comnih.gov For instance, Pseudomonas putida can oxidize TCE in the presence of toluene, and some Rhodococcus strains can mineralize both VC and TCE. mdpi.comnih.gov

In many contaminated sites, a combination of anaerobic and aerobic zones can exist, leading to sequential degradation pathways. Highly chlorinated alkenes are first reductively dechlorinated to less-chlorinated intermediates in anaerobic zones. These intermediates can then migrate to aerobic zones where they are completely mineralized to carbon dioxide and water by aerobic bacteria.

The table below provides an overview of key microbial genera involved in the degradation of short-chain chlorinated alkenes, which are relevant for understanding the potential microbial fate of this compound.

Interactive Data Table: Microbial Genera Involved in Chlorinated Alkenes Degradation

Microbial Genus Metabolic Condition Degradation Pathway Role in the Community Example Substrates (Analogues)
Dehalococcoides Anaerobic Organohalide Respiration (Reductive Dechlorination) Specialist dechlorinators, often to non-toxic end products. PCE, TCE, DCEs, VC
Dehalogenimonas Anaerobic Organohalide Respiration (Reductive Dechlorination) Specialist dechlorinators of chlorinated ethenes and alkanes. TCE, DCEs, VC
Methanotrophs (e.g., Methylosinus, Methylocystis) Aerobic Co-metabolism via Methane Monooxygenase (MMO) Oxidation of less-chlorinated alkenes. TCE, DCEs, VC
Pseudomonas Aerobic Oxidative Degradation / Hydrolytic Dehalogenation Degradation of various organic compounds, including some chlorinated alkenes. 1,3-Dichloropropene, TCE
Rhodococcus Aerobic Oxidative Degradation Broad metabolic capabilities for degrading various xenobiotics. TCE, VC

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Gas Chromatography (GC) Method Development for Trace Analysis

Gas chromatography is the premier separation technique for volatile and semi-volatile compounds like cis-1-Chloro-pent-2-ene. thermofisher.comemerypharma.com Its high resolving power is essential for separating the target analyte from complex sample matrices. thermofisher.com Method development focuses on optimizing parameters to achieve trace-level detection and robust quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of this compound. thermofisher.com The gas chromatograph separates the volatile components of a mixture, which are then introduced into the mass spectrometer. emerypharma.com The mass spectrometer ionizes the molecules, typically using Electron Ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z). emerypharma.com This process provides not only quantitative data based on peak area but also qualitative data from the mass spectrum, which serves as a molecular fingerprint for definitive identification. jmchemsci.com

For this compound, with a molecular weight of 104.58 g/mol , the mass spectrum would show a molecular ion peak and characteristic fragment ions resulting from the loss of a chlorine atom or various hydrocarbon fragments. nih.gov The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides an additional layer of confirmation. When analyzing complex samples, GC-MS can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, significantly enhancing sensitivity and selectivity. thermofisher.comchromatographyonline.com

Table 1: Illustrative GC-MS Parameters for this compound Analysis

ParameterSettingPurpose & Rationale
GC System Capillary GC with AutosamplerAutomation for precision and high throughput.
Injector Split/SplitlessSplit mode for concentrated samples to prevent column overload; Splitless for trace analysis to maximize analyte transfer. thermofisher.com
Injector Temp. 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Column SLB®-5ms (30 m x 0.25 mm, 0.25 µm)A low-bleed, non-polar (5% diphenyl/95% dimethyl siloxane) column suitable for separating volatile organochlorides. sigmaaldrich.cn
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/minTemperature programming allows for the separation of compounds with a range of boiling points. researchgate.net
MS Interface
Transfer Line Temp. 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Electron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns for library matching. emerypharma.com
Ion Source Temp. 230 °CStandard temperature for EI sources.
Acquisition Mode Full Scan (m/z 40-450) or SIMFull scan for initial identification and characterization; SIM (monitoring key ions like m/z 69, 104, 106) for trace quantification. chromatographyonline.com

The Electron Capture Detector (ECD) is renowned for its exceptional sensitivity towards electronegative compounds, particularly those containing halogens. scioninstruments.comwikipedia.org This makes GC-ECD an ideal technique for the trace analysis of this compound. The detector contains a radioactive source (typically Nickel-63) that emits beta particles (electrons), creating a constant standing current in the detector cell. chromatographyonline.com When an electronegative analyte like this compound passes through the detector, its chlorine atom "captures" some of these electrons, causing a measurable drop in the current that is proportional to the analyte's concentration. wikipedia.org

The sensitivity of an ECD can be 10 to 1000 times greater than that of a Flame Ionization Detector (FID) for halogenated compounds. wikipedia.org While highly sensitive, the ECD is a non-specific detector, meaning identification relies solely on the analyte's retention time. epa.gov Therefore, for regulatory or complex environmental analyses, results are often confirmed using a second GC column with a different polarity or by GC-MS. sigmaaldrich.cnepa.gov

Table 2: Comparison of GC Detectors for Halogenated Compound Analysis

DetectorPrincipleSensitivity to Halogenated CompoundsSelectivityIdentification Confidence
ECD Electron capture by electronegative atoms reduces a standing current. chromatographyonline.comVery High (femtogram levels). wikipedia.orgSelective for electronegative compounds (halogens, nitro groups). scioninstruments.comLow (Retention Time only). epa.gov
MS Ionization and separation of molecules/fragments by mass-to-charge ratio. thermofisher.comHigh to Very High (with SIM/SRM). thermofisher.comUniversal (Full Scan) or Highly Selective (SIM/SRM). thermofisher.comVery High (Mass Spectrum).
FID Ions produced by combustion of organic compounds in a hydrogen flame create a current. emerypharma.comModerateResponds to most organic compounds, but poorly to halogenated ones. permapure.comLow (Retention Time only).

Liquid Chromatography (LC) Applications for Derivatives and Metabolites

While this compound itself is too volatile for routine LC analysis, this technique is indispensable for analyzing its less volatile and more polar derivatives, degradation products, or metabolites that may be found in research matrices. researchgate.net Such products can be formed through environmental weathering, biological metabolism, or controlled chemical reactions like oxidation. vulcanchem.comnih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone of modern analytical chemistry for identifying and quantifying polar compounds in complex mixtures. nih.gov For this compound, potential polar degradation products could include hydroxylated species (from hydrolysis) or carbonyl compounds (from oxidative cleavage of the double bond). vulcanchem.com These polar analytes are well-suited for separation using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase Liquid Chromatography (RP-LC). nih.govnih.gov

Following chromatographic separation, the analytes are ionized, typically using a soft ionization technique like Electrospray Ionization (ESI), and detected by the mass spectrometer. LC-MS/MS, which involves tandem mass spectrometry, provides even greater selectivity and structural information by fragmenting a selected precursor ion and analyzing its product ions, making it a powerful tool for identifying unknown metabolites. researchgate.net

Table 3: Potential Polar Degradation Products of this compound for LC-MS Analysis

Degradation PathwayPotential ProductChemical NameProperties
Hydrolysis (SN) C₅H₁₀O(Z)-Pent-2-en-1-olIncreased polarity due to -OH group; amenable to RP-LC.
Oxidative Cleavage (Ozonolysis) C₂H₃ClOChloroacetaldehydePolar carbonyl compound.
Oxidative Cleavage (Ozonolysis) C₃H₆OPropanalPolar carbonyl compound.
Epoxidation C₅H₉ClO(2R,3S)-2-(chloromethyl)-3-ethyloxiraneModerately polar epoxide.

To improve the chromatographic behavior and enhance the detection sensitivity of this compound's derivatives, chemical derivatization is often employed. researchgate.netjournalajacr.com Derivatization is the process of chemically modifying an analyte to produce a new compound with properties more suitable for a given analytical method. chromatographyonline.com This is particularly useful for compounds that lack a strong UV chromophore or fluorophore, or that ionize poorly in ESI-MS. researchgate.net

For the potential degradation product (Z)-Pent-2-en-1-ol, the hydroxyl group is an ideal target for derivatization. Reagents can be used to attach a moiety that is highly responsive to UV or fluorescence detectors. nih.gov For enhancing MS detection, reagents that introduce a permanently charged group or a group that is easily ionizable can be used. ddtjournal.com Another strategy could involve derivatizing the double bond of the parent molecule or its derivatives, though this is less common than targeting functional groups.

Table 4: Potential Derivatization Reagents for Enhanced LC Analysis of Derivatives

Target Functional GroupReagent ClassExample ReagentPurpose
Hydroxyl (-OH) Acyl ChloridesDansyl chlorideAdds a fluorescent tag for highly sensitive fluorescence detection and improves ionization for MS. ddtjournal.com
Hydroxyl (-OH) Chloroformates9-fluorenylmethyl chloroformate (Fmoc-Cl)Adds a strong UV-absorbing and fluorescent tag. researchgate.net
Alkyl Halide (-Cl) Tertiary Amines4-dimethylaminopyridine (DMAP)Can form a quaternary ammonium (B1175870) salt, introducing a permanent positive charge for enhanced ESI-MS detection. nih.gov
Carbonyl (C=O) HydrazinesDansyl hydrazineReacts with aldehydes/ketones to form a fluorescent hydrazone derivative. ddtjournal.com

On-Site and Real-Time Monitoring Techniques for this compound (e.g., in reaction monitoring)

Monitoring the progress of a chemical reaction involving this compound in real-time is crucial for optimizing reaction conditions and understanding kinetics. This requires analytical techniques that can provide rapid results directly from the reaction vessel.

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is a powerful technique for real-time, direct analysis of volatile compounds in air or headspace without prior sample preparation or chromatography. gcms.cz SIFT-MS uses soft chemical ionization with multiple selectable reagent ions (e.g., H₃O⁺, NO⁺, O₂⁺) to quantify volatile organic compounds (VOCs) like this compound with high selectivity and speed. gcms.cz This would allow for on-site monitoring of the headspace of a reaction mixture to track the consumption of the reactant or the formation of volatile products. The ability to analyze samples in seconds to minutes makes it far faster than traditional GC-MS methods. gcms.cz

Portable GC-MS systems also enable on-site analysis, providing the high confidence of MS identification in a field setting. researchgate.net These instruments are valuable for monitoring processes at locations remote from a central laboratory, allowing for rapid decision-making. researchgate.net Furthermore, reaction progress can sometimes be monitored using in-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, by tracking the disappearance of the C=C stretch (~1640 cm⁻¹) or other characteristic vibrational bands of the molecule. vulcanchem.com

Method Validation and Quality Assurance in Analytical Research

Method validation is a critical process that ensures an analytical procedure is suitable for its intended purpose. For the analysis of this compound, this involves establishing a set of performance characteristics to demonstrate that the method is reliable, reproducible, and accurate. Key validation parameters, as outlined by regulatory guidelines, include specificity, linearity, range, accuracy, and precision. europa.eu

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as isomers (e.g., trans-1-chloro-pent-2-ene), starting materials (e.g., pent-2-ene, 1,2-dichloropentane), or byproducts (e.g., 1,3-pentadiene). europa.euvulcanchem.com Chromatographic techniques, particularly gas chromatography (GC), are well-suited for this purpose due to their high resolving power. The choice of the GC column and temperature programming is critical to achieve baseline separation of this compound from its isomers and other potential interferents. epa.gov

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is typically evaluated by analyzing a series of standard solutions of this compound at different concentrations and performing a linear regression analysis of the response versus concentration. A high correlation coefficient (r² > 0.99) is generally considered acceptable. dss.go.th

The range of the method is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. europa.eu This is established during the linearity studies.

Accuracy is the closeness of the test results obtained by the method to the true value. It can be determined by analyzing a sample with a known concentration of this compound (e.g., a certified reference material) or by comparing the results with another well-characterized method. europa.eu

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). europa.eu

Table 1: Key Method Validation Parameters

Parameter Description Acceptance Criteria Example
Specificity Ability to differentiate the analyte from other substances. Baseline resolution in chromatography.
Linearity Proportionality of the signal to the analyte concentration. Correlation coefficient (r²) > 0.99.
Range Concentration interval where the method is precise, accurate, and linear. Defined by the linearity study.
Accuracy Closeness of the measured value to the true value. Recovery of 95-105% for spiked samples.

| Precision | Agreement between a series of measurements. | Relative Standard Deviation (RSD) < 5%. |

Hyphenated Analytical Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which combine a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing this compound. The most common and effective hyphenated technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS). jmchemsci.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. In a typical GC-MS analysis of a sample containing this compound, the sample is first vaporized and introduced into the GC column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. journalsarjnp.comderpharmachemica.com

The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its fragment ions. The fragmentation pattern of this compound can be used for its definitive identification, even in the presence of co-eluting compounds. The molecular formula of this compound is C₅H₉Cl, with a molecular weight of 104.58 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of a chlorine atom or other parts of the molecule.

For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of this compound are monitored. This significantly improves the sensitivity and selectivity of the analysis, allowing for the detection of the compound at very low levels. dss.go.th The identification of compounds is typically confirmed by comparing their mass spectra and retention times with those of known standards and with spectral libraries such as the National Institute of Standards and Technology (NIST) library. derpharmachemica.commdpi.com

Advanced GC-MS Techniques

For very complex matrices, multidimensional GC (GCxGC) coupled with mass spectrometry can provide even greater resolving power. In GCxGC, two different GC columns with different separation mechanisms are used in series, providing a much higher peak capacity than a single column.

Table 2: Typical GC-MS Parameters for Halogenated Hydrocarbon Analysis

Parameter Typical Setting
Injector Temperature 250°C
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Temperature Program Initial temperature of 60°C, ramped to 280°C
Mass Spectrometer Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50-550 m/z
Ion Source Temperature 230-250°C

Note: These are general parameters and may need to be optimized for the specific analysis of this compound. dss.go.thresearchgate.netjournalsarjnp.com

The use of hyphenated techniques like GC-MS, combined with rigorous method validation and quality assurance protocols, is indispensable for obtaining reliable and accurate data in research involving this compound. These methodologies provide the necessary tools to understand its chemical behavior, reaction pathways, and potential presence in various research matrices.

Applications and Role in Advanced Organic Synthesis

cis-1-Chloro-pent-2-ene as a Stereodefined Building Block in Complex Molecule Synthesis

The defined Z-configuration of the double bond in this compound allows for the transfer of this specific stereochemistry into a more complex target molecule. This makes it a powerful stereodefined building block, eliminating the need for costly and often low-yielding separation of isomers at later stages of a synthesis.

A significant application of this compound is its role as a key intermediate in the synthesis of cis-jasmone. google.com Cis-jasmone is a valuable fragrance component found in the essential oil of jasmine flowers and is widely used in the perfume industry. The synthesis leverages this compound to build the characteristic cyclopentenone structure of the target molecule.

A patented process details the production of this compound for this purpose, highlighting its industrial relevance. The synthesis involves the reaction of a Grignard reagent, specifically methyl magnesium chloride, with cis-1,4-dichloro-butene-2. This reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF) and proceeds without a catalyst. google.com The progress of this conversion is monitored over time to ensure a high yield of the desired product. google.com

Table 1: Synthesis of this compound as a Precursor

Reactants Product Significance Source

Beyond natural products, 1-chloro-2-pentene (B8739790) (a term encompassing the cis-isomer) serves as an intermediate in the creation of various organic compounds, which can include agrochemicals and pharmaceuticals. The dual reactivity of the molecule—the double bond for electrophilic additions and the chlorine atom for nucleophilic substitutions—allows for diverse synthetic transformations. For example, it can be a starting point for producing other specialty chemicals like (E)-2-penten-1-ol and 1-penten-3-ol. chemsrc.com

Polymer Chemistry and Material Science Applications

While specific, large-scale polymerization of this compound is not extensively documented in the provided sources, its structure as a halogenated alkene suggests potential applications in polymer science.

Halogenated polymers are a class of materials known for a range of desirable properties, including flame retardancy and chemical resistance. In principle, there are two primary routes to their synthesis:

Polymerization of halogen-containing monomers : This involves the direct polymerization of molecules like this compound.

Halogenation of existing polymers : This route modifies a pre-formed polymer by introducing halogen atoms.

Given its structure, this compound could theoretically act as a monomer to produce a form of poly(chloropentene). Such a polymer would be a member of the broader family of halogenated polymers. These materials find use in diverse applications, from medical devices to high-performance coatings.

Table 2: General Properties of Halogenated Polymers

Property Description Source
Flame Retardancy A key feature imparted by the presence of halogens.
Chemical Inertness Resistant to various chemical environments.
High Tensile Strength Mechanically robust materials.
Heat Resistance Stable at elevated temperatures.

Ligand Design and Organometallic Chemistry

In the realm of organometallic chemistry, this compound primarily serves as a substrate rather than a ligand precursor. Its synthesis often involves organometallic reagents, demonstrating a direct link to this field. The reaction of cis-1,4-dichloro-butene-2 with methyl magnesium chloride (a Grignard reagent) is a prime example of an organometallic transformation used to produce this compound itself. google.com

While there is no direct evidence in the provided results of this compound being used to form a ligand for a metal complex, related chloroalkenes are known to participate in sophisticated metal-catalyzed reactions. For instance, palladium-catalyzed allylic substitution reactions frequently use substrates with similar structural motifs to form new carbon-carbon or carbon-heteroatom bonds with high degrees of stereocontrol. acs.org This highlights the importance of molecules like this compound as building blocks in reactions mediated by organometallic catalysts.

Emerging Research Directions and Future Outlook

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis, moving it from an intuition-based art to a data-driven science. researchgate.netmdpi.com For a specific target like cis-1-chloro-pent-2-ene, these computational tools offer powerful capabilities for optimizing its production.

ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of synthetic steps with high accuracy. researchgate.net This predictive power is invaluable for designing novel, efficient synthetic routes to this compound. For instance, an ML model could analyze various combinations of starting materials, catalysts, and reaction conditions to identify the most promising pathways that maximize yield and minimize byproducts. This approach accelerates the research and development process, reducing the need for extensive, trial-and-error experimentation. nih.gov

Furthermore, AI is instrumental in the burgeoning field of automated synthesis. nih.gov Robotic platforms, guided by AI, can execute complex, multi-step syntheses with high precision and reproducibility. mdpi.com A blueprint for such a system would involve an AI designing the optimal synthesis for this compound, which is then carried out by a robotic platform, with real-time analysis of reaction progress. nih.gov This not only enhances efficiency but also allows for the rapid screening of numerous reaction parameters to achieve the desired stereoselectivity (cis configuration) and regioselectivity.

Table 1: Applications of AI/ML in the Synthesis of this compound

AI/ML Application Description Potential Impact on this compound Synthesis
Retrosynthesis Planning AI algorithms analyze the target molecule's structure to propose a step-by-step synthetic pathway backwards from the product. Generation of novel and more efficient synthetic routes.
Reaction Outcome Prediction ML models predict the yield and potential byproducts of a chemical reaction based on input parameters. researchgate.net Optimization of reaction conditions (temperature, pressure, solvent) for higher yields and purity.
Catalyst Discovery AI can accelerate the discovery of new catalysts by screening virtual libraries of potential candidates. researchgate.net Identification of novel, highly selective catalysts for the synthesis of the cis isomer.

| Automated Synthesis | Robotic platforms controlled by AI perform the physical synthesis and purification steps. mdpi.comnih.gov | Increased throughput, precision, and the ability to run experiments 24/7. |

Sustainable Chemistry and Circular Economy Approaches for Chlorinated Organic Compounds

The principles of sustainable chemistry and the circular economy are increasingly influencing the chemical industry, with a focus on minimizing waste and maximizing resource efficiency. researchgate.netwhiterose.ac.uk For chlorinated organic compounds like this compound, these concepts drive innovation in their entire lifecycle, from production to disposal.

A circular economy approach aims to move away from the traditional linear "take-make-dispose" model to one where materials are kept in circulation for as long as possible. whiterose.ac.uktandfonline.com In the context of chlorinated compounds, this involves designing processes where waste is minimized and byproducts are repurposed. For instance, research is focused on developing chemical recycling methods for plastic waste, which can yield valuable hydrocarbon feedstocks like alkanes and alkenes. mdpi.com

The "zero-waste" goal promotes the development of clean chemical processes where waste is either eliminated or becomes a feedstock for other processes. researchgate.net For this compound, this could mean designing a synthesis where any chlorinated byproducts are captured and converted back into useful reagents. This aligns with the broader objective of reducing the environmental footprint of the chemical industry. acs.org

Development of Novel Catalytic Systems for Highly Selective Transformations

The synthesis of a specific isomer like this compound requires a high degree of stereoselectivity, a challenge that is being addressed through the development of novel catalytic systems. whiterose.ac.uk Modern catalysis research is focused on creating catalysts that can precisely control the geometry of the product molecule.

Recent advancements in catalysis include the use of cooperative catalyst systems, where multiple catalysts work in concert to achieve a desired transformation with high efficiency and selectivity. harvard.edu For the synthesis of allylic chlorides, such as this compound, new strategies involving transition-metal catalysis are being explored. acs.org These methods aim to achieve direct and highly regioselective and stereoselective functionalization of alkenes.

Hydroformylation and hydroaminomethylation are examples of powerful catalytic reactions that can be used to transform alkenes like pent-2-ene into a variety of other useful chemicals. rsc.org Research into ligands, such as phospholes, for rhodium-based catalysts has shown the potential for high selectivity in these transformations. rsc.org The development of catalysts that can favor the cis isomer in reactions involving pent-2-ene derivatives is an active area of research. These advanced catalytic systems are crucial for enabling the selective synthesis of complex molecules from simple alkene feedstocks. acs.org

Table 2: Emerging Catalytic Strategies for Alkene Functionalization

Catalytic Strategy Description Relevance to this compound
Cooperative Catalysis Utilizes a combination of catalysts to enhance reaction rates and selectivity. harvard.edu Could enable highly selective chlorination of a pentene precursor to favor the cis isomer.
Transition-Metal Catalyzed Hydroamination Direct addition of an amine to an alkene, offering an atom-economical route to amines. acs.org While not producing the target directly, it showcases advanced control over alkene reactions.
Ligand-Controlled Hydroformylation The use of specialized ligands to direct the outcome of adding a formyl group and hydrogen across a double bond. rsc.org Demonstrates the potential for fine-tuning selectivity in alkene transformations.

| Base-Catalyzed Isomerization | The use of a catalyst to change the position of a double bond or the stereochemistry around it. whiterose.ac.uk | Could potentially be used to isomerize a trans-isomer to the desired this compound. |

Interdisciplinary Research with Environmental Science and Materials Science

The future development and application of this compound and similar compounds are intrinsically linked to interdisciplinary research, particularly with environmental and materials science.

In environmental science, there is a significant focus on understanding the fate and impact of halogenated organic compounds in the environment. Research into the properties and stability of chlorinated compounds, including five-membered ring fluorides, provides insights into their potential environmental behavior. acs.org This knowledge is crucial for designing greener alternatives and for developing effective remediation strategies. The study of the chemical composition of various natural products can also inspire the development of more environmentally benign synthetic processes. researchopenworld.com

In materials science, chlorinated alkenes can serve as monomers or building blocks for the synthesis of new polymers and functional materials. The principles of the circular economy are highly relevant here, with research exploring the use of plastic waste pyrolysis to generate alkenes, which can then be used to create new materials. mdpi.com This creates a closed-loop system where waste is transformed into a valuable resource. The collaboration between chemists, materials scientists, and environmental scientists is essential for creating new materials that are not only high-performing but also sustainable throughout their lifecycle. whiterose.ac.ukacs.org

Q & A

Q. Table 1: Solvent Effects on Cis-Selectivity

SolventPolarity IndexCis-Isomer Yield (%)
Hexane0.192
Toluene2.485
THF4.068

Basic: How can researchers characterize the thermal stability of this compound under varying storage conditions?

Methodological Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard for stability studies. Controlled experiments should replicate storage temperatures (e.g., 4°C, 25°C, 40°C) and assess decomposition products via GC-MS. Accelerated aging studies (e.g., 70°C for 24 hours) can predict long-term stability .

Advanced: What computational methods are suitable for elucidating the reaction mechanisms of this compound in electrophilic addition reactions?

Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and intermediates. Compare energy profiles of cis vs. trans pathways to identify regioselectivity. Solvent effects should be incorporated using the polarizable continuum model (PCM) . Validate computational results with experimental kinetic data (e.g., rate constants measured via stopped-flow spectroscopy) .

Advanced: How should researchers address contradictory spectral data (e.g., 13C NMR^{13} \text{C NMR}13C NMR) reported for this compound in different solvents?

Methodological Answer:
Contradictions may arise from solvent-induced shifts or impurities. Systematic analysis includes:

Reproducing Literature Conditions : Prepare samples using exact solvent grades and concentrations.

High-Resolution NMR : Use deuterated solvents (CDCl₃, DMSO-d₆) and internal standards (TMS).

Control Experiments : Test purity via elemental analysis and compare with independent synthetic routes.

Statistical Validation : Apply principal component analysis (PCA) to identify outlier datasets .

Advanced: What strategies can resolve discrepancies in reported enantiomeric excess (ee) values for asymmetric derivatives of this compound?

Methodological Answer:

Chiral Stationary Phases : Use HPLC with columns like Chiralpak® IG to separate enantiomers.

Calibration Standards : Synthesize pure enantiomers for reference.

Circular Dichroism (CD) : Correlate optical activity with ee values.

Error Analysis : Quantify instrument precision and sample preparation variability .

Basic: What are the critical parameters for ensuring reproducibility in the preparation of this compound?

Methodological Answer:
Document:

  • Reagent Purity : ≥99% HCl, anhydrous solvents.
  • Temperature Control : ±1°C tolerance.
  • Catalyst Activation : Pre-dry AlCl₃ at 150°C for 2 hours.
  • Characterization Metadata : NMR spectrometer frequency, GC-MS ionization mode .

Advanced: How can researchers design experiments to study the environmental fate of this compound in aqueous systems?

Methodological Answer:

Hydrolysis Kinetics : Monitor chloride release via ion chromatography under varied pH (2–12).

Photodegradation : Use UV-Vis lamps (254 nm) to simulate sunlight; analyze intermediates via LC-MS.

Microbial Degradation : Conduct aerobic/anaerobic batch cultures with soil microbiota; quantify metabolites .

Advanced: What methodologies enable comparative analysis of this compound’s reactivity with its trans isomer in Diels-Alder reactions?

Methodological Answer:

Competition Experiments : React equimolar cis/trans mixtures with a dienophile (e.g., maleic anhydride).

Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe transition states.

Computational Modeling : Compare frontier molecular orbitals (HOMO/LUMO) of isomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.